3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one
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Overview
Description
3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Heck reaction, which involves the coupling of a chlorophenyl halide with the quinazolinone core.
Introduction of the Iodo Group: The iodo group is introduced through an iodination reaction using iodine or iodinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl halides, chlorophenyl halides, and iodinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield dehalogenated or hydrogenated products.
Scientific Research Applications
3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-2-[(E)-2-(3-bromophenyl)ethenyl]-6-iodoquinazolin-4-one: This compound has a similar structure but with a bromophenyl group instead of a chlorophenyl group.
3-benzyl-2-[(E)-2-(4-fluorophenyl)ethenyl]-6-iodoquinazolin-4-one: This compound features a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClIN2O/c24-20-9-5-4-8-17(20)10-13-22-26-21-12-11-18(25)14-19(21)23(28)27(22)15-16-6-2-1-3-7-16/h1-14H,15H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIXTIRBLIKRPP-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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